(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(methylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-6-9(8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNTJOORHDUFT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H23N3O3
- Molecular Weight : 257.334 g/mol
- IUPAC Name : tert-butyl (3S)-3-(methylcarbamoylamino)piperidine-1-carboxylate
- CAS Number : 1349699-92-8
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperidine ring structure allows for significant conformational flexibility, which may enhance binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes .
- Cytotoxic Effects : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Protection against oxidative stress |
Case Study: Antiviral Efficacy
In a controlled study examining the antiviral properties of this compound, the compound was tested against several RNA viruses. Results indicated a significant reduction in viral load compared to untreated controls, suggesting that the compound could be a candidate for further development as an antiviral therapeutic .
Case Study: Cytotoxicity in Cancer Cells
Another study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. The results demonstrated a dose-dependent increase in apoptosis markers, highlighting its potential role as an anticancer agent. Further mechanistic studies are needed to elucidate the exact pathways involved .
Scientific Research Applications
Pharmaceutical Applications
The compound is recognized for its utility in synthesizing several pharmaceutical agents, particularly those with anticancer properties. Its derivatives have been shown to exhibit inhibitory effects on specific cancer cell lines, making it a valuable building block in drug development.
Key Pharmaceutical Uses:
- Anticancer Agents : Derivatives of this compound are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Alkaloid Synthesis : It serves as a precursor for various alkaloids that possess significant biological effects, contributing to the development of new therapeutic agents.
Biological Activities
(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate exhibits notable biological activities that are crucial for its application in drug discovery.
Biological Mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes and receptors, which is essential for understanding its pharmacological profile. Studies indicate that modifications to its structure can enhance or inhibit its activity against specific biological targets.
- Binding Affinity Studies : Research has focused on the binding affinities of this compound and its derivatives with biological targets, providing insights into their mechanisms of action.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, each optimized for yield and purity.
Common Synthesis Routes:
- Base-Catalyzed Reactions : One prevalent method involves reacting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base to remove protecting groups, yielding the desired product.
- Coupling Reactions : Another approach utilizes coupling reactions between piperidine derivatives and carbamate precursors.
- Optimization Techniques : Various techniques such as solvent selection and temperature control are employed to enhance the yield and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its closest analogs:
Key Differences and Implications
Functional Group Effects
- Methylcarbamoyl vs. Methylamino: The target compound’s methylcarbamoyl group (–NH–CO–NHCH₃) introduces hydrogen-bonding capacity and increased polarity compared to the methylamino (–NHCH₃) group in CAS 912368-73-1 . This difference may enhance solubility in polar solvents and influence receptor binding in biological applications.
- tert-Butoxycarbonyl (Boc) vs. tert-Butyl Carbamate : The Boc-protected analog (CAS 1217710-80-9) has a bulkier tert-butoxycarbonyl group, which may reduce reactivity in nucleophilic substitution reactions compared to the target compound’s carbamate .
Chirality and Enantiomer-Specific Activity
- Enantiomers like (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) and (S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS 309962-63-8) highlight the importance of stereochemistry. For instance, the (R)-enantiomer in was used in a Lawesson’s reagent-mediated reaction, suggesting divergent reactivity compared to the (S)-configured target compound .
Q & A
Basic: What are the recommended synthetic routes for (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Carbamate Formation : Use of tert-butyloxycarbonyl (Boc) protecting groups under anhydrous conditions, often with triethylamine as a catalyst in dichloromethane .
- Urea/Amide Coupling : Reaction of piperidine intermediates with methylcarbamoyl chloride or isocyanate derivatives in polar aprotic solvents (e.g., DMF) at 0–20°C .
- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Strategies : - Temperature control (e.g., ice-cooling for exothermic steps) to minimize side reactions .
- Solvent selection to enhance solubility of intermediates (e.g., dichloromethane for Boc protection) .
Basic: How can researchers confirm the enantiomeric purity of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve (S)- and (R)-enantiomers .
- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar tert-butyl carbamates .
- Optical Rotation : Compare experimental [α]D values with literature data for stereochemical validation .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and heat sources (>40°C) to prevent decomposition .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal .
Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data (e.g., NMR, IR)?
Answer:
- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
- IR Validation : Assign carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) using experimental IR and correlate with computational vibrational modes .
- Case Study : For tert-butyl piperidine derivatives, discrepancies in NOESY cross-peaks vs. predicted conformers may indicate dynamic rotational isomerism .
Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Answer:
- Intermediate Stabilization : Use low-temperature (-78°C) lithiation for piperidine ring functionalization to prevent side reactions .
- Byproduct Mitigation : Add molecular sieves to absorb water during carbamate formation, reducing hydrolysis .
- Flow Chemistry : Continuous flow reactors minimize exposure to air/moisture for oxidation-prone intermediates (e.g., amine derivatives) .
Advanced: How can researchers design biological interaction studies for this compound?
Answer:
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or proteases, leveraging the urea moiety’s hydrogen-bonding potential .
- In Vitro Assays : Screen for inhibitory activity against methyltransferase enzymes using fluorescence polarization assays .
- Metabolic Stability : Assess hepatic clearance via liver microsome incubation (e.g., human CYP3A4 isoform) with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
